molecular formula C23H17NO B10843534 4-(4,6-Diphenylpyridin-2-yl)phenol

4-(4,6-Diphenylpyridin-2-yl)phenol

Cat. No.: B10843534
M. Wt: 323.4 g/mol
InChI Key: LARDQALKCMOPHD-UHFFFAOYSA-N
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Description

4-(4,6-Diphenylpyridin-2-yl)phenol is an organic compound that belongs to the class of phenols and pyridines. This compound is characterized by the presence of a phenol group attached to a pyridine ring, which is further substituted with two phenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-diphenylpyridin-2-yl)phenol typically involves the reaction of 4,6-diphenyl-2-pyridylboronic acid with phenol under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in a solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Diphenylpyridin-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4,6-Diphenylpyridin-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,6-diphenylpyridin-2-yl)phenol involves its interaction with various molecular targets. In biological systems, it has been shown to induce apoptosis by activating caspase enzymes and cleaving poly(ADP-ribose) polymerase (PARP). This leads to the fragmentation of microtubule-associated proteins and the reduction of proliferating cell nuclear antigen (PCNA) levels .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol
  • 4,6-Diphenylpyrimidin-2-amine derivatives

Uniqueness

4-(4,6-Diphenylpyridin-2-yl)phenol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of antiproliferative and apoptotic activities, making it a valuable compound for further research .

Properties

Molecular Formula

C23H17NO

Molecular Weight

323.4 g/mol

IUPAC Name

4-(4,6-diphenylpyridin-2-yl)phenol

InChI

InChI=1S/C23H17NO/c25-21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(24-23)18-9-5-2-6-10-18/h1-16,25H

InChI Key

LARDQALKCMOPHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

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